N-ethyl-4-methyl-3-[[4-(1-methyl-1,2,4-triazol-3-yl)benzoyl]amino]benzamide
Description
N-ethyl-4-methyl-3-[[4-(1-methyl-1,2,4-triazol-3-yl)benzoyl]amino]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core structure, which is often associated with bioactive properties, making it a subject of interest for researchers.
Properties
IUPAC Name |
N-ethyl-4-methyl-3-[[4-(1-methyl-1,2,4-triazol-3-yl)benzoyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-4-21-19(26)16-6-5-13(2)17(11-16)23-20(27)15-9-7-14(8-10-15)18-22-12-25(3)24-18/h5-12H,4H2,1-3H3,(H,21,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCZNSZUQBEQDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)C3=NN(C=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-methyl-3-[[4-(1-methyl-1,2,4-triazol-3-yl)benzoyl]amino]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoyl chloride derivative, which is then reacted with the appropriate amine to form the benzamide. The triazole ring can be introduced through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-methyl-3-[[4-(1-methyl-1,2,4-triazol-3-yl)benzoyl]amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the benzene ring and the triazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-ethyl-4-methyl-3-[[4-(1-methyl-1,2,4-triazol-3-yl)benzoyl]amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to metal ions, which can inhibit the activity of metalloenzymes. Additionally, the benzamide moiety can interact with protein targets, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone: Another compound with a similar core structure but different functional groups.
4-ethyl-3-methylheptane: A simpler alkane with some structural similarities.
1-ethyl-2-methylcyclohexane: A cycloalkane with a similar ethyl and methyl substitution pattern.
Uniqueness
N-ethyl-4-methyl-3-[[4-(1-methyl-1,2,4-triazol-3-yl)benzoyl]amino]benzamide is unique due to the presence of both the triazole and benzamide moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
